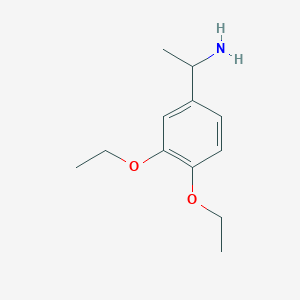

1-(3,4-Diethoxyphenyl)ethanamine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-(3,4-diethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-4-14-11-7-6-10(9(3)13)8-12(11)15-5-2/h6-9H,4-5,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUSXEBIIDKQFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10387814 | |

| Record name | 1-(3,4-diethoxyphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10387814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105321-50-4 | |

| Record name | 3,4-Diethoxy-α-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105321-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-diethoxyphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10387814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3,4-Diethoxyphenyl)ethanamine chemical properties

Executive Summary

1-(3,4-Diethoxyphenyl)ethanamine is a chiral primary amine featuring a substituted catechol diether scaffold. As a derivative of the pharmacologically significant phenethylamine class, it serves as a valuable and versatile building block in medicinal chemistry and organic synthesis. Its structure, characterized by a stereocenter at the alpha-carbon and two activating ethoxy groups on the aromatic ring, offers multiple sites for chemical modification. This guide provides a comprehensive overview of its chemical properties, outlines robust synthetic and purification protocols based on established chemical principles, details expected analytical characterizations, and discusses its handling and potential applications. The methodologies presented are designed to be self-validating, emphasizing the causal relationships between reaction conditions and outcomes to ensure reproducibility and safety.

Chemical Identity and Structural Analysis

The fundamental properties of this compound are summarized below. The presence of a chiral center is a critical structural feature, meaning the compound exists as a racemic mixture unless a stereoselective synthesis or resolution is performed.

| Property | Value | Source |

| IUPAC Name | 1-(3,4-Diethoxyphenyl)ethan-1-amine | N/A |

| CAS Number | 105321-50-4 | [1] |

| Molecular Formula | C₁₂H₁₉NO₂ | [1] |

| Molecular Weight | 209.28 g/mol | [1] |

| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | N/A |

The molecule's structure combines a nucleophilic primary amine with an electron-rich aromatic system, dictating its reactivity. The ethoxy groups are moderate activating groups, directing electrophilic aromatic substitution to the ortho and para positions relative to themselves.

Synthesis and Purification Protocols

The most logical and efficient pathway to this compound is through the reductive amination of the corresponding ketone, 1-(3,4-diethoxyphenyl)ethanone. This approach is widely applicable in amine synthesis due to its high efficiency and the commercial availability of precursors.[2][3]

Synthetic Workflow Overview

The synthesis is a two-step process starting from commercially available 1,2-diethoxybenzene: (1) Friedel-Crafts acylation to synthesize the ketone precursor, and (2) Reductive amination of the ketone to yield the target amine.

Caption: Overall workflow for the synthesis and purification of this compound.

Protocol I: Modern Reductive Amination

This one-pot protocol is favored for its mild conditions and high selectivity, minimizing over-alkylation, a common issue with direct alkylation methods.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent because it is less reactive towards the ketone starting material than the intermediate iminium ion, reducing side reactions.[4]

Methodology:

-

Reaction Setup: To a solution of 1-(3,4-diethoxyphenyl)ethanone (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.5 M), add ammonium acetate (NH₄OAc, 3-5 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/iminium ion. The progress can be monitored by TLC or GC-MS.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) portion-wise to the reaction mixture. Causality Note: Portion-wise addition is crucial to control the initial exotherm and any gas evolution.

-

Reaction Monitoring: Continue stirring at room temperature for 12-24 hours until the reaction is complete as determined by analytical monitoring.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent in vacuo. The resulting crude amine can be purified by vacuum distillation or flash column chromatography on silica gel.

Protocol II: Leuckart-Wallach Reaction (Classical Method)

This classical method uses ammonium formate or formamide as both the nitrogen source and the reducing agent.[5][6] It is a robust but often lower-yielding method that requires high temperatures.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a distillation head, combine 1-(3,4-diethoxyphenyl)ethanone (1.0 eq) and ammonium formate (3-5 eq).

-

Thermal Reaction: Heat the mixture to 160-180 °C.[7] The reaction will produce water and carbon dioxide. Water is continuously removed by distillation. Causality Note: The removal of water drives the equilibrium towards the formation of the intermediate N-formyl amine.

-

Hydrolysis: After 4-8 hours of heating, cool the reaction mixture. Add aqueous hydrochloric acid (e.g., 6 M HCl) and reflux for 2-4 hours to hydrolyze the formyl intermediate to the primary amine.

-

Workup and Purification: Cool the mixture and basify with a strong base (e.g., 20% NaOH) until pH > 12. Extract the product with an organic solvent (e.g., diethyl ether or toluene). The subsequent purification follows the steps outlined in Protocol 3.2.

Caption: Simplified mechanism of reductive amination.

Spectroscopic and Physical Properties

Accurate characterization is essential for confirming the identity and purity of the final product. The following data are predicted based on the known structure and spectral data from analogous compounds.[8]

| Property | Predicted Value |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.0-6.8 (m, 3H, Ar-H), 4.1 (q, 2H, OCH₂), 4.0 (q, 2H, OCH₂), 3.8 (q, 1H, CH-NH₂), 1.8 (s, 2H, NH₂), 1.4 (t, 6H, OCH₂CH₃), 1.3 (d, 3H, CH-CH₃) ppm. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 149.2, 148.5, 138.0, 118.5, 112.0, 111.5 (Ar-C), 64.5 (OCH₂), 52.0 (CH-NH₂), 24.5 (CH-CH₃), 15.0 (OCH₂CH₃) ppm. |

| IR (thin film) | 3380-3300 (N-H stretch), 3050 (C-H aromatic), 2980-2850 (C-H aliphatic), 1600, 1515 (C=C aromatic), 1260 (C-O ether) cm⁻¹. |

| Mass Spec (EI) | M⁺ at m/z = 209. Predicted fragments: 194 (M-CH₃), 180 (M-C₂H₅). |

Safety, Handling, and Storage

This compound and its structural analogs are classified as hazardous chemicals. Safe handling is paramount to prevent injury.[9][10]

Hazard Identification

Based on data for structurally similar amines, the compound should be treated as:

-

Harmful: May be harmful if swallowed or inhaled.

-

Irritant: May cause respiratory irritation.

Safe Handling Protocol

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to prevent inhalation of vapors.[11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including:

-

Nitrile or neoprene gloves.

-

Chemical splash goggles and a face shield.

-

A flame-resistant lab coat.[12]

-

-

Dispensing: Use caution when transferring. Avoid creating aerosols. Ensure all containers are clearly labeled.

-

Waste Disposal: Dispose of chemical waste in a designated, sealed container according to institutional and local regulations.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[13]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[12]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[11]

Storage Conditions

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[11] Store in a locked cabinet or area accessible only to authorized personnel.

Potential Research Applications

The true value of this compound lies in its utility as a synthetic intermediate. Its structural motifs are present in a variety of biologically active molecules.

-

Pharmaceutical Scaffolding: Phenethylamine derivatives are precursors to a vast number of pharmaceuticals. For example, the related compound 2-(3,4-dimethoxyphenyl)ethanamine is a key intermediate in the synthesis of Verapamil, a calcium channel blocker used to treat high blood pressure.[14] The title compound provides a chiral handle and a diethoxy-substituted ring that can be used to modulate properties like solubility, metabolism, and receptor binding affinity in drug discovery programs.

-

Chiral Ligands: The primary amine can be functionalized to create chiral ligands for asymmetric catalysis, a cornerstone of modern chemical synthesis.

-

Probe Synthesis: The compound can be used to synthesize molecular probes for studying biological systems, where the diethoxyphenyl group can be tailored for specific interactions or detection methods.

References

-

Leuckart reaction. Wikipedia. [Link]

-

Reductive amination. Wikipedia. [Link]

-

An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. SciSpace. [Link]

-

This compound Hydrochloride. PubChem. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

STUDIES ON THE LEUCKART REACTION. Semantic Scholar. [Link]

-

Studies On The Leuckart Reaction. Scribd. [Link]

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]

-

Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. PubMed. [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Ethylamine. Wikipedia. [Link]

- US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.

Sources

- 1. scbt.com [scbt.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 6. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]

- 7. scribd.com [scribd.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine - Google Patents [patents.google.com]

An In-Depth Technical Guide to 1-(3,4-Diethoxyphenyl)ethanamine

CAS Number: 105321-50-4

Authored by: A Senior Application Scientist

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3,4-Diethoxyphenyl)ethanamine, a substituted phenethylamine of interest in medicinal chemistry and pharmacological research. While specific data for this compound is limited in publicly accessible literature, this document consolidates information on its synthesis, physicochemical properties, analytical characterization, and potential applications by drawing parallels with structurally related compounds. Detailed, field-proven protocols for its synthesis via reductive amination and the Leuckart reaction are presented, along with methodologies for its purification, analysis, and chiral resolution. This guide is intended to serve as a foundational resource for researchers and drug development professionals working with or interested in this class of compounds.

Introduction and Significance

Substituted phenethylamines are a broad class of compounds with significant pharmacological and toxicological profiles.[1] Their structure, consisting of a phenyl ring attached to an ethylamine backbone, allows for a wide range of modifications that can dramatically alter their interaction with biological targets.[1] this compound, with its characteristic diethoxy substitutions on the phenyl ring, is a chiral primary amine with potential applications as a building block in the synthesis of more complex molecules and as a psychoactive agent. Its structural similarity to known psychoactive substances and neurotransmitters suggests potential interactions with monoamine systems in the central nervous system.[2][3] The CAS number for this compound is 105321-50-4.[4][5]

This guide will delve into the core technical aspects of this compound, providing a scientifically grounded framework for its synthesis and characterization.

Physicochemical Properties

Predicting the precise physicochemical properties of this compound requires experimental determination. However, based on its structure and data from analogous compounds, we can infer the following properties:

| Property | Predicted Value/Information | Rationale/Reference |

| Molecular Formula | C₁₂H₁₉NO₂ | Based on chemical structure.[4] |

| Molecular Weight | 209.29 g/mol | Calculated from the molecular formula.[4] |

| Appearance | Colorless to pale yellow oil or liquid | Typical for many phenethylamine derivatives. |

| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, chloroform, dichloromethane). Limited solubility in water. | The hydrophobic phenyl and ethoxy groups dominate over the polar amine group. |

| Boiling Point | Estimated to be in the range of 280-320 °C | Extrapolated from similar substituted phenethylamines. |

| pKa | Estimated to be around 9.5 - 10.5 | The primary amine group is basic. |

Synthesis of this compound

The synthesis of this compound typically proceeds from the corresponding ketone, 1-(3,4-diethoxyphenyl)ethanone (CAS: 1137-71-9). Two primary methods for this conversion are reductive amination and the Leuckart reaction.

Synthesis Pathway Overview

Caption: General synthetic routes to this compound.

Experimental Protocol 1: Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from ketones or aldehydes.[6][7] The reaction proceeds via an imine intermediate which is then reduced in situ.

Step-by-Step Methodology:

-

Imine Formation:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(3,4-diethoxyphenyl)ethanone (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add a source of ammonia. An excess of ammonium acetate (3-5 equivalents) or a solution of ammonia in methanol can be used.

-

For reactions with weakly nucleophilic amines or sterically hindered ketones, a Lewis acid catalyst like titanium(IV) isopropoxide can be added to facilitate imine formation.[8]

-

Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-4 hours to allow for imine formation. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Reduction:

-

Once imine formation is complete, cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents) in portions. Sodium cyanoborohydride is often preferred as it is more selective for the imine over the ketone.[8]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Basify the aqueous residue with a sodium hydroxide solution to a pH > 12 to ensure the amine is in its free base form.

-

Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Experimental Protocol 2: Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of carbonyl compounds using formic acid or its derivatives as both the reducing agent and the nitrogen source.[9][10]

Step-by-Step Methodology:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a thermometer, combine 1-(3,4-diethoxyphenyl)ethanone (1 equivalent) with an excess of ammonium formate (3-5 equivalents) or formamide.

-

Heat the mixture to 160-180 °C and maintain this temperature for 4-8 hours. The reaction mixture will become homogeneous and evolve carbon dioxide.[1]

-

-

Hydrolysis:

-

After the initial heating period, cool the reaction mixture.

-

Add an excess of concentrated hydrochloric acid and reflux for an additional 2-4 hours to hydrolyze the intermediate formamide.

-

-

Work-up and Purification:

-

Cool the reaction mixture and dilute with water.

-

Wash the aqueous solution with an organic solvent (e.g., diethyl ether or toluene) to remove any unreacted ketone and non-basic byproducts.

-

Basify the aqueous layer with a concentrated sodium hydroxide solution until strongly alkaline (pH > 12).

-

Extract the liberated amine with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation.

-

Analytical Characterization

A thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data (Predicted)

| Technique | Predicted Data |

| ¹H NMR | * Aromatic Protons: 6.7-6.9 ppm (multiplet, 3H) * CH-NH₂: ~4.1 ppm (quartet, 1H) * -OCH₂CH₃: ~4.0 ppm (quartet, 4H) * -CH₃: ~1.4 ppm (doublet, 3H) * -OCH₂CH₃: ~1.3 ppm (triplet, 6H) * -NH₂: Broad singlet, variable chemical shift |

| ¹³C NMR | * Aromatic C-O: ~148-150 ppm * Aromatic C-H & C-C: ~110-140 ppm * -OCH₂CH₃: ~64 ppm * CH-NH₂: ~50 ppm * -CH₃: ~24 ppm * -OCH₂CH₃: ~15 ppm |

| Mass Spec. (EI) | * Molecular Ion (M⁺): m/z 209 * Base Peak: m/z 194 ([M-CH₃]⁺) or m/z 44 ([C₂H₆N]⁺) |

| IR Spectroscopy | * N-H stretch: ~3300-3400 cm⁻¹ (two bands for primary amine) * C-H stretch (aromatic & aliphatic): ~2850-3100 cm⁻¹ * C=C stretch (aromatic): ~1500-1600 cm⁻¹ * C-O stretch (ether): ~1200-1260 cm⁻¹ |

Chromatographic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the analysis of phenethylamines.[2][11]

GC-MS Workflow:

Caption: A typical workflow for the GC-MS analysis of phenethylamines.

-

Derivatization: For GC analysis, derivatization of the primary amine with agents like trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can improve peak shape and thermal stability.

-

Fragmentation: The primary fragmentation pathway in EI-MS for 1-phenylethylamines is typically the cleavage of the Cα-Cβ bond, leading to a prominent ion at m/z 44 for the ethylamine fragment and a stabilized benzylic cation.[12]

Chiral Resolution

As this compound is a chiral compound, the separation of its enantiomers is often necessary for pharmacological studies. Diastereomeric salt formation with a chiral resolving agent is a common and scalable method.[13][14]

Chiral Resolution Workflow

Caption: Workflow for the chiral resolution of this compound.

Experimental Protocol: Resolution with Tartaric Acid

-

Salt Formation: Dissolve the racemic this compound (1 equivalent) in a minimal amount of a hot protic solvent like methanol or ethanol. In a separate flask, dissolve a chiral resolving agent such as (+)-tartaric acid (0.5-1.0 equivalents) in the same solvent, also with heating.

-

Crystallization: Slowly add the hot tartaric acid solution to the hot amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a strong base (e.g., 10% NaOH solution) until the pH is > 12.

-

Extraction: Extract the liberated enantiomerically enriched amine with an organic solvent (e.g., dichloromethane).

-

Analysis: The enantiomeric excess (e.e.) of the resolved amine should be determined by chiral HPLC.

Potential Applications and Safety Considerations

Potential Applications

-

Pharmaceutical Intermediate: As a chiral amine, it can serve as a valuable building block for the synthesis of more complex, biologically active molecules.[2]

-

Pharmacological Research: Its structural similarity to other psychoactive phenethylamines suggests it may have activity at monoamine transporters and receptors, making it a candidate for neuropharmacological research.[12] The diethoxy substitution may alter its lipophilicity and metabolic profile compared to its dimethoxy analogue.

Safety and Toxicology

Specific toxicological data for this compound is not available. However, the broader class of substituted phenethylamines includes compounds with potent psychoactive and sympathomimetic effects.[15]

-

Handling Precautions: This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Toxicity Profile (Inferred): Based on related compounds, potential toxic effects could include cardiovascular stress, neurotoxicity, and behavioral changes. In vitro studies on similar phenethylamines have shown potential for cytotoxicity and induction of oxidative stress.[14][16] Metabolism is likely to proceed via cytochrome P450 enzymes.[17]

Conclusion

This compound is a chiral substituted phenethylamine with potential applications in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its synthesis, characterization, and potential significance, drawing upon established methodologies for structurally related compounds. The detailed protocols and analytical insights presented herein are intended to empower researchers to confidently work with and explore the properties of this and other novel phenethylamine derivatives.

References

- Amaral, C., Caldas, M., & Laranjinha, J. (2021). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. Molecules, 26(23), 7293.

- D'Acquarica, I., Gasparrini, F., & Zappia, G. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(20), 4839.

- Gaki, A., et al. (2020). Novel Psychoactive Phenethylamines: Impact on Genetic Material. International Journal of Molecular Sciences, 21(24), 9631.

- BenchChem. (n.d.). (R)-1-(3,4-Dimethoxyphenyl)ethylamine.

- Keller, W. J., & Ferguson, G. G. (1977). Effects of 3,4-dimethoxyphenethylamine derivatives on monoamine oxidase. Journal of Pharmaceutical Sciences, 66(7), 1048–1050.

- Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049.

- Asakawa, D., Mizuno, H., Sugiyama, E., & Todoroki, K. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(17), 12033–12039.

- Karjalainen, K. M., & Pelander, A. (2015). The Toxicology of New Psychoactive Substances: Synthetic Cathinones and Phenylethylamines. Forensic Science Review, 27(2), 97-116.

- Hill, S. L., & Thomas, S. H. L. (2011). Clinical toxicology of emerging drugs of abuse. Therapeutic Drug Monitoring, 33(4), 432-438.

- Santa Cruz Biotechnology, Inc. (n.d.). 1-(3,4-Diethoxyphenyl)ethanone. Retrieved from a Santa Cruz Biotechnology product page.

-

Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Sciencemadness Wiki. (2020). Leuckart reaction. Retrieved from [Link]

- De Boeck, F., et al. (2014). A new trend in drugs-of-abuse; the 2C-series of phenethylamine designer drugs. Pharmacy World & Science, 26(2), 110-113.

- Santa Cruz Biotechnology, Inc. (n.d.). 1-(3,4-Diethoxy-phenyl)-ethylamine. Retrieved from a Santa Cruz Biotechnology product page.

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

YouTube. (2023). Reductive Amination. Retrieved from [Link]

- Gaki, A., et al. (2020). Novel Psychoactive Phenethylamines: Impact on Genetic Material. PMC.

- Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330.

- BenchChem. (n.d.). Technical Support Center: Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine.

- European Patent Office. (n.d.). EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.

- Hassan, Y. (2020). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid.

- Kolaczynska, K. E., et al. (2022). Pharmacological characterization of 3,4-methylenedioxyamphetamine (MDA) analogs and two amphetamine-based compounds: N,α-DEPEA and DPIA. European Neuropsychopharmacology, 59, 9-22.

- Santa Cruz Biotechnology, Inc. (n.d.). 1-(3,4-Diethoxy-phenyl)-ethylamine. Retrieved from a Santa Cruz Biotechnology product page.

- Sciencemadness Wiki. (2020). Leuckart reaction.

- D'Acquarica, I., Gasparrini, F., & Zappia, G. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PMC.

- Pal, A., & Ghosh, A. (2014). Chiral Recognition and Partial Resolution of 1-Phenylethylamine through Noncovalent Interactions Using Binuclear Ni(II) Complex as Host. Crystal Growth & Design, 14(8), 3834–3841.

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Santa Cruz Biotechnology, Inc. (n.d.). 1-(3,4-Diethoxy-phenyl)-ethylamine. Retrieved from a Santa Cruz Biotechnology product page.

- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).

- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

Sources

- 1. scispace.com [scispace.com]

- 2. benchchem.com [benchchem.com]

- 3. Effects of 3,4-dimethoxyphenethylamine derivatives on monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. scbt.com [scbt.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological characterization of 3,4-methylenedioxyamphetamine (MDA) analogs and two amphetamine-based compounds: N,α-DEPEA and DPIA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Novel Psychoactive Phenethylamines: Impact on Genetic Material - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. The Toxicology of New Psychoactive Substances: Synthetic Cathinones and Phenylethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(3,4-Diethoxyphenyl)ethanamine: Synthesis, Characterization, and Pharmacological Profile

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, analytical characterization, and potential pharmacological profile of 1-(3,4-diethoxyphenyl)ethanamine. As a member of the substituted phenethylamine class, this compound holds significant interest for its potential neuromodulatory activities, drawing parallels with structurally related compounds known to interact with monoamine systems. This document synthesizes available data on analogous compounds to project the physicochemical properties and biological activities of the title compound, offering a foundational resource for researchers in medicinal chemistry and pharmacology. Detailed theoretical protocols for its synthesis and characterization are provided, underpinned by established chemical principles and supported by data from closely related structures.

Introduction: The Phenethylamine Scaffold and the Promise of this compound

The phenethylamine backbone is a privileged scaffold in neuroscience and pharmacology, forming the core of numerous endogenous neurotransmitters, hormones, and a wide array of synthetic psychoactive compounds.[1] Modifications to the aromatic ring and the ethylamine side chain can profoundly influence the pharmacological properties of these molecules, leading to a diverse spectrum of activities ranging from central nervous system stimulants and hallucinogens to antidepressants and appetite suppressants.[2]

This compound, with its characteristic diethoxy substitutions on the phenyl ring, represents an intriguing yet underexplored member of this chemical class. Its structural similarity to dopamine and other catecholamines suggests a potential for interaction with monoaminergic systems. The ethoxy groups, in place of the more commonly studied methoxy groups found in compounds like 3,4-dimethoxyphenethylamine (DMPEA), are expected to modulate lipophilicity and metabolic stability, potentially leading to a unique pharmacokinetic and pharmacodynamic profile.

This guide aims to provide a detailed technical overview of this compound, leveraging data from analogous compounds to build a comprehensive understanding of its molecular structure and potential applications.

Physicochemical Properties: A Predictive Analysis

| Property | Predicted Value for this compound | Reference Data for 1-(3,4-Dimethoxyphenyl)ethanamine[3] |

| Molecular Formula | C12H19NO2 | C10H15NO2 |

| Molecular Weight | 209.28 g/mol | 181.23 g/mol |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | - |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and chloroform. The hydrochloride salt should exhibit aqueous solubility. | - |

| pKa | Estimated to be around 9.5-10.5 (for the amine group) | - |

| LogP | Predicted to be higher than its dimethoxy analog (LogP ~0.8) due to the larger alkyl groups, likely in the range of 1.5-2.0. | - |

The increased lipophilicity conferred by the two ethyl groups compared to methyl groups is a critical feature. This may enhance its ability to cross the blood-brain barrier, potentially leading to more pronounced central nervous system effects.

Synthesis of this compound: A Proposed Synthetic Route

A plausible and efficient synthetic route to this compound involves a two-step process starting from the corresponding ketone, 1-(3,4-diethoxyphenyl)ethanone. This approach, centered around reductive amination, is a well-established and versatile method for amine synthesis.[2][4]

Caption: Proposed synthesis of this compound via reductive amination.

Step 1: Synthesis of 1-(3,4-Diethoxyphenyl)ethanone

The precursor ketone can be synthesized via a Friedel-Crafts acylation of 1,2-diethoxybenzene.

Protocol:

-

To a stirred solution of 1,2-diethoxybenzene (1 equivalent) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst such as aluminum chloride (AlCl3, 1.1 equivalents) portion-wise.

-

Slowly add acetyl chloride (1.1 equivalents) to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(3,4-diethoxyphenyl)ethanone.

Step 2: Reductive Amination to this compound

The ketone is then converted to the target amine via reductive amination.[1]

Protocol:

-

Dissolve 1-(3,4-diethoxyphenyl)ethanone (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess).

-

Introduce a reducing agent. Sodium cyanoborohydride (NaBH3CN) is a common choice as it selectively reduces the imine in the presence of the ketone.[1] Alternatively, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere can be employed.

-

Stir the reaction at room temperature for 24-48 hours, monitoring its progress by TLC or GC-MS.

-

Upon completion, quench the reaction carefully with a dilute acid (if using a borohydride reagent).

-

Basify the mixture with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

-

Further purification can be achieved by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Chiral Resolution

For the separation of the enantiomers of this compound, classical resolution using a chiral acid to form diastereomeric salts is a viable strategy.[5][6] Tartaric acid and its derivatives are commonly used for this purpose.[7]

Protocol:

-

Dissolve the racemic amine in a suitable solvent (e.g., ethanol).

-

Add a solution of a single enantiomer of a chiral acid (e.g., L-(+)-tartaric acid) in the same solvent.

-

Allow the diastereomeric salts to crystallize. The less soluble diastereomer will precipitate out.

-

Isolate the crystals by filtration and wash with a small amount of cold solvent.

-

Liberate the free amine by treating the diastereomeric salt with a base (e.g., NaOH solution) and extracting with an organic solvent.

-

The other enantiomer can be recovered from the mother liquor.

Analytical Characterization: Spectroscopic Signatures

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, we can predict the key features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxy groups, the methine proton, and the methyl group of the ethanamine side chain, as well as the amine protons.

-

Aromatic Protons: Three signals in the aromatic region (δ 6.5-7.0 ppm), likely a doublet, a singlet, and a doublet of doublets, corresponding to the three protons on the substituted benzene ring.

-

Ethoxy Groups: Two quartets (δ ~4.0-4.2 ppm) for the -OCH2- protons and two triplets (δ ~1.3-1.5 ppm) for the -CH3 protons of the two ethoxy groups.

-

Ethanamine Side Chain: A quartet (δ ~3.5-3.8 ppm) for the methine proton (-CH(NH2)-), a doublet (δ ~1.2-1.4 ppm) for the methyl group (-CH3), and a broad singlet for the amine protons (-NH2) which may be exchangeable with D2O.

13C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

-

Aromatic Carbons: Six signals in the aromatic region (δ 110-150 ppm), with the two carbons attached to the ethoxy groups appearing at lower field.

-

Ethoxy Groups: Two signals for the -OCH2- carbons (δ ~64-66 ppm) and two signals for the -CH3 carbons (δ ~14-16 ppm).

-

Ethanamine Side Chain: A signal for the methine carbon (-CH(NH2)-) around δ 50-55 ppm and a signal for the methyl carbon (-CH3) around δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretching: A broad absorption in the region of 3300-3500 cm-1, characteristic of the primary amine.

-

C-H Stretching: Absorptions around 2850-3000 cm-1 for the aliphatic C-H bonds and above 3000 cm-1 for the aromatic C-H bonds.

-

C=C Stretching: Aromatic ring stretching vibrations in the region of 1500-1600 cm-1.

-

C-O Stretching: Strong absorptions in the region of 1000-1300 cm-1 corresponding to the aryl ether C-O bonds.

-

C-N Stretching: An absorption in the region of 1020-1250 cm-1.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak at m/z = 209, corresponding to the molecular weight of the compound.

-

Fragmentation: A prominent fragment would likely be observed at m/z = 194, corresponding to the loss of a methyl group ([M-15]+). Another significant fragment would be the benzylic cation at m/z = 180, formed by the cleavage of the C-C bond next to the amine group.

Pharmacological Profile: A Predictive Exploration

The pharmacological activity of this compound has not been extensively reported. However, based on its structural similarity to other phenethylamines, we can hypothesize its potential biological targets and effects.

Caption: Hypothetical signaling pathways for this compound.

Monoamine Oxidase (MAO) Inhibition

Many phenethylamine derivatives are known to inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters.[8] The structurally related 3,4-dimethoxyphenethylamine (DMPEA) has been shown to be a monoamine oxidase inhibitor.[8] It is plausible that this compound also possesses MAO inhibitory activity. The presence of the α-methyl group may influence its selectivity for MAO-A versus MAO-B.

Serotonin Receptor Interactions

Substituted phenethylamines frequently exhibit affinity for serotonin (5-HT) receptors, particularly the 5-HT2A subtype, which is a key target for many psychedelic compounds.[9] The diethoxy substitution pattern on the aromatic ring could confer affinity for various serotonin receptor subtypes. The nature of this interaction (agonist, partial agonist, or antagonist) would determine the resulting pharmacological effects.

Structure-Activity Relationship (SAR) Considerations

-

Alkoxy Substituents: The replacement of methoxy groups with ethoxy groups increases lipophilicity, which may enhance blood-brain barrier penetration and alter receptor binding affinity and selectivity.

-

α-Methyl Group: The presence of a methyl group on the α-carbon of the ethylamine side chain is known to increase metabolic stability by sterically hindering MAO-mediated degradation. It also introduces a chiral center, leading to enantiomers that may exhibit different pharmacological properties.

Future Directions and Conclusion

This compound represents a compelling target for further investigation within the field of medicinal chemistry and neuropharmacology. This technical guide has provided a comprehensive, albeit predictive, overview of its molecular structure, synthesis, and potential biological activities, based on established chemical principles and data from closely related analogs.

Future research should focus on the following key areas:

-

Definitive Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound's structure unequivocally confirmed using modern spectroscopic techniques (NMR, IR, MS).

-

Enantioselective Synthesis and Resolution: The development of methods for the enantioselective synthesis or efficient chiral resolution of the (R)- and (S)-enantiomers is crucial for elucidating their individual pharmacological profiles.

-

In-depth Pharmacological Evaluation: Comprehensive in vitro and in vivo studies are required to determine the compound's affinity and functional activity at a range of biological targets, including monoamine transporters, MAO isoforms, and various serotonin and dopamine receptor subtypes.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a series of analogs with varying substitution patterns on the aromatic ring and the side chain will provide valuable insights into the structural determinants of biological activity.

References

- Glennon, R. A., Gessner, P. K. (1979). Serotonin Receptor Affinities of Psychoactive Phenalkylamine Analogues. Journal of Medicinal Chemistry, 22(4), 428–432.

- Mills-Robles, H. A., Desikan, V., Golen, J. A., & Manke, D. R. (2016). 1-(3,4-Dimethoxyphenyl)ethanone.

- Keller, W. J., & Ferguson, G. G. (1978). Effects of 3,4-dimethoxyphenethylamine derivatives on monoamine oxidase. Journal of Pharmaceutical Sciences, 67(12), 1774-1775.

-

Reductive amination. Wikipedia. Accessed January 12, 2026. [Link]

-

Chiral resolution. Wikipedia. Accessed January 12, 2026. [Link]

-

The calculated 1H-NMR and 13C-NMR isotropic chemical shifts. ResearchGate. Accessed January 12, 2026. [Link]

- Borch, R. F., & Hassid, A. I. (1972). A new method for the reductive amination of aldehydes and ketones. The Journal of Organic Chemistry, 37(10), 1673–1674.

-

Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath. Accessed January 12, 2026. [Link]

-

Chiral resolution. chemeurope.com. Accessed January 12, 2026. [Link]

-

(1S)-1-(3,4-dimethoxyphenyl)ethanamine hydrochloride. SpectraBase. Accessed January 12, 2026. [Link]

- Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.

-

1-(3,4-Dimethoxyphenyl)ethanone. FooDB. Accessed January 12, 2026. [Link]

- Ross, S. B., & Stenfors, C. (2015). Monoamine oxidase inhibitory effects of some 4-aminophenethylamine derivatives. Journal of neural transmission, 122(3), 333–338.

-

Reductive Amination. Chemistry LibreTexts. Accessed January 12, 2026. [Link]

- Sunal, S. G., Yabanoglu, S., Yesilada, A., & Ucar, G. (2007). Monoamine oxidase inhibitory activities of novel 3,4-dihydroquinolin-(1H)-2-one derivatives. Journal of neural transmission, 114(6), 717–719.

-

2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. National Center for Biotechnology Information. Accessed January 12, 2026. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Accessed January 12, 2026. [Link]

- A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Boyle, J. P., Park, E., & Shih, J. C. (2021). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in Pharmacology, 12, 692743.

-

Easy P2P reductive amination with NaBH(OAc)3. The Hive. Accessed January 12, 2026. [Link]

- Pytka, K., Partyka, A., Jastrzębska-Więsek, M., et al. (2015). The affinity for serotonergic, adrenergic and dopaminergic receptors and serotonin transporter (SERT).

- Pigott, A., Frescas, S., McCorvy, J., & Nichols, D. E. (2012). Affinity values (K i in nM) at selected serotonin receptor isoforms.

-

Benzeneethanamine, 3,4-dimethoxy-. NIST WebBook. Accessed January 12, 2026. [Link]

-

2C-B. Wikipedia. Accessed January 12, 2026. [Link]

-

IS NIR Spectra. S.T. Japan-Europe GmbH. Accessed January 12, 2026. [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. Accessed January 12, 2026. [Link]

-

3,4-Dimethoxyphenethylamine. SpectraBase. Accessed January 12, 2026. [Link]

-

N-(2-(3,4-Dimethoxyphenyl)ethyl)-3,4-dimethoxybenzeneethanamine. PubChem. Accessed January 12, 2026. [Link]

-

Ethylenediamine. NIST WebBook. Accessed January 12, 2026. [Link]

-

(a) Experimental FTIR spectrum of melamine. Calculated IR spectra with... ResearchGate. Accessed January 12, 2026. [Link]

-

(R)-1-(3-Methoxyphenyl)ethylamine. PubChem. Accessed January 12, 2026. [Link]

-

Ethanamine, N-ethyl-. NIST WebBook. Accessed January 12, 2026. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. Chiral_resolution [chemeurope.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Effects of 3,4-dimethoxyphenethylamine derivatives on monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

1-(3,4-Diethoxyphenyl)ethanamine synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-(3,4-Diethoxyphenyl)ethanamine

Abstract

This guide provides a comprehensive, technically-grounded pathway for the synthesis of this compound, a valuable building block for research in medicinal chemistry and drug development. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for procedural choices. The core of this guide details a robust, two-stage synthetic route commencing with the widely available precursor, 3',4'-dihydroxyacetophenone. The synthesis involves an initial Williamson ether synthesis to yield the key intermediate, 1-(3,4-diethoxyphenyl)ethanone, followed by its conversion to the target amine via the classical Leuckart-Wallach reaction. This document is intended for researchers, chemists, and drug development professionals, providing detailed, self-validating protocols, mechanistic insights, and supporting data to ensure reproducible and efficient synthesis.

Introduction: Significance and Synthetic Strategy

This compound and its structural analogues are important precursors in the synthesis of more complex molecules, particularly in the development of potential pharmaceutical candidates. The phenethylamine scaffold is a privileged structure in medicinal chemistry, and variations in the aromatic ring's substitution pattern can significantly modulate pharmacological activity. The dimethoxy analogue, for instance, is a known building block for compounds targeting the central nervous system.[1][2]

The synthetic strategy outlined herein is designed for efficiency and reliability, utilizing common laboratory reagents and techniques. It is a two-stage process:

-

Stage I: Synthesis of 1-(3,4-Diethoxyphenyl)ethanone. This stage involves the di-O-ethylation of 3',4'-dihydroxyacetophenone.

-

Stage II: Reductive Amination. The synthesized ketone is converted to the target primary amine, this compound, using the Leuckart-Wallach reaction.

This approach ensures high yields and purity, with straightforward purification steps.

Stage I: Synthesis of the Ketone Precursor: 1-(3,4-Diethoxyphenyl)ethanone

The first critical step is the formation of the diether, 1-(3,4-diethoxyphenyl)ethanone[3], from a commercially available diol. The Williamson ether synthesis is the method of choice for this transformation due to its high efficiency and scalability.

Mechanistic Rationale: Williamson Ether Synthesis

This reaction proceeds via a nucleophilic substitution (SN2) mechanism. The phenolic hydroxyl groups of 3',4'-dihydroxyacetophenone are weakly acidic and must be deprotonated by a base to form more potent nucleophiles (phenoxides). The choice of base is critical; an anhydrous carbonate base like potassium carbonate (K2CO3) or cesium bicarbonate (CsHCO3) is ideal as it is strong enough to deprotonate the phenols without causing unwanted side reactions.[4][5] The resulting phenoxide ions then attack the electrophilic carbon of an ethylating agent, such as ethyl iodide or diethyl sulfate, displacing the leaving group (iodide or sulfate) to form the desired ether linkages.

Experimental Protocol: Di-O-ethylation

Materials:

-

3',4'-Dihydroxyacetophenone[6]

-

Anhydrous Potassium Carbonate (K2CO3), finely powdered

-

Ethyl Iodide (C2H5I)

-

Acetone, anhydrous

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3',4'-dihydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetone to create a stirrable slurry.

-

Add ethyl iodide (2.2 eq) to the mixture.

-

Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid cake with a small amount of acetone.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude residue in dichloromethane (DCM).

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo to yield the crude product.

-

Purify the product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or recrystallization to obtain 1-(3,4-diethoxyphenyl)ethanone as a pure solid.

Data Summary: Reagent Quantities

| Reagent | Molar Eq. | Purpose | Typical Yield |

| 3',4'-Dihydroxyacetophenone | 1.0 | Starting Material | - |

| Potassium Carbonate | 2.5 | Base | - |

| Ethyl Iodide | 2.2 | Ethylating Agent | - |

| Product | - | 1-(3,4-diethoxyphenyl)ethanone | >90% |

Stage II: Synthesis of this compound

The conversion of the ketone to the amine is a classic example of reductive amination.[7] The Leuckart-Wallach reaction is a robust and time-tested method for this transformation, particularly for large-scale synthesis, as it uses inexpensive reagents.[8][9]

Mechanistic Rationale: The Leuckart-Wallach Reaction

The Leuckart reaction is a one-pot process where ammonium formate serves as both the source of ammonia and the reducing agent (formic acid/formate).[8][10] The reaction proceeds through several key steps:

-

Imine Formation: The ketone carbonyl is attacked by ammonia (generated in situ from ammonium formate) to form a hemiaminal, which then dehydrates to an iminium ion intermediate.

-

Hydride Transfer: The iminium ion is reduced by a hydride transfer from a formate ion or formic acid, which is oxidized to carbon dioxide in the process. This forms an N-formyl intermediate.[11][12]

-

Hydrolysis: The resulting N-formyl amine (amide) is stable under the reaction conditions. A separate acid-catalyzed hydrolysis step is required to cleave the formyl group and liberate the final primary amine.[12]

Experimental Protocol: Leuckart Reaction and Hydrolysis

Materials:

-

1-(3,4-Diethoxyphenyl)ethanone

-

Ammonium Formate or Formamide/Formic Acid

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Hydroxide (NaOH) solution, 5M

-

Diethyl Ether or Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

Part A: Amine Formation

-

In a round-bottom flask fitted with a distillation head and condenser, combine 1-(3,4-diethoxyphenyl)ethanone (1.0 eq) and ammonium formate (3.0-5.0 eq).

-

Heat the mixture slowly in an oil bath to 160-180°C. The reaction will become vigorous as water and formic acid distill off.

-

Maintain this temperature for 4-6 hours, or until the distillation of water ceases. The reaction progress can be monitored by TLC.

-

Cool the reaction mixture to room temperature. The crude product is the N-formyl derivative.

Part B: Hydrolysis

-

To the cooled reaction flask containing the crude N-formyl product, add concentrated hydrochloric acid (sufficient to make the solution acidic).

-

Heat the mixture to reflux for 4-8 hours to effect hydrolysis of the amide.

-

After cooling, transfer the acidic solution to a separatory funnel and wash with diethyl ether to remove any unreacted ketone or non-basic impurities. Discard the ether layer.

-

Cool the aqueous layer in an ice bath and carefully basify by the slow addition of 5M NaOH solution until the pH is >12. The free amine will precipitate or form an oil.

-

Extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt.[13]

Data Summary: Reagent Quantities

| Reagent | Molar Eq. | Purpose | Typical Yield |

| 1-(3,4-Diethoxyphenyl)ethanone | 1.0 | Starting Material | - |

| Ammonium Formate | 3.0 - 5.0 | Amine Source & Reductant | - |

| Concentrated HCl | Excess | Hydrolysis Catalyst | - |

| Product | - | This compound | 60-80% |

Alternative Methods: Modern Reductive Amination

While the Leuckart reaction is effective, it requires high temperatures. Milder, more selective modern methods are available and may be preferable for sensitive substrates. In these procedures, the imine is formed in situ and immediately reduced by a selective hydride agent.[14]

-

Sodium Cyanoborohydride (NaBH3CN): This reagent is particularly useful because it is stable in weakly acidic conditions (pH 4-6), which favor imine formation, and it selectively reduces the iminium ion much faster than the starting ketone.[7][14] The reaction is typically run in methanol with an ammonia source like ammonium acetate.

-

Sodium Triacetoxyborohydride (NaBH(OAc)3): Known as STAB, this is another mild and selective reducing agent that is often used as a less toxic alternative to NaBH3CN.[7][14] It is effective for a wide range of ketones and aldehydes.

These methods offer greater functional group tolerance and often result in cleaner reactions with simpler workups, avoiding the high temperatures and strong acids of the Leuckart protocol.

Conclusion

The synthesis of this compound can be reliably achieved through a two-stage process involving the Williamson ether synthesis of 1-(3,4-diethoxyphenyl)ethanone from 3',4'-dihydroxyacetophenone, followed by a Leuckart-Wallach reductive amination. The protocols described are robust and utilize readily accessible materials, making them suitable for standard laboratory practice. For syntheses requiring milder conditions or involving sensitive functional groups, alternative modern reductive amination techniques provide excellent options. This guide provides the necessary technical detail and mechanistic understanding for researchers to successfully synthesize this valuable chemical intermediate.

References

-

ResearchGate. (n.d.). Overall synthesis scheme of 3,4-Dihydroxyacetophenone. Retrieved from [Link]

-

Mills-Robles, H. A., Desikan, V., Golen, J. A., & Manke, D. R. (2016). 1-(3,4-Dimethoxyphenyl)ethanone. IUCrData, 1(11), x161794. Retrieved from [Link]

-

El-Sayed, A. M. (2025). The Pherobase: Database of Pheromones and Semiochemicals. Retrieved from [Link]

-

Mills-Robles, H. A., Desikan, V., Golen, J. A., & Manke, D. R. (2016). 1-(3,4-Dimethoxyphenyl)ethanone. IUCrData, 1(11). DOI: 10.1107/S2414314616017946. Retrieved from [Link]

-

American Chemical Society. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone. Retrieved from [Link]

-

Mills-Robles, H. A., Desikan, V., Golen, J. A., & Manke, D. R. (2016). 1-(3,4-Dimethoxyphenyl)ethanone. IUCrData, 1, x161794. Retrieved from [Link]

-

Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

IOPscience. (n.d.). Preparation of Aliphatic Amines by the Leuckart Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Future Science. (n.d.). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Retrieved from [Link]

-

YouTube. (2023). Reductive Amination. Retrieved from [Link]

-

ResearchGate. (2021). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones | Request PDF. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477). Retrieved from [Link]

-

SciSpace. (1993). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Direct reductive amination of various acetophenone analogues with N-methylaniline. Retrieved from [Link]

-

MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Direct C–H alkylation of 3,4-dihydroquinoxaline-2-ones with N-(acyloxy)phthalimides via radical–radical cross coupling. Retrieved from [Link]

-

Semantic Scholar. (1944). STUDIES ON THE LEUCKART REACTION. Retrieved from [Link]

-

Scribd. (n.d.). Studies On The Leuckart Reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN102040499A - Method for synthesizing 3-hydroxyacetophenone.

-

ResearchGate. (n.d.). Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. Retrieved from [Link]

-

Chemical & Pharmaceutical Bulletin. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Retrieved from [Link]

-

PubChem. (n.d.). This compound Hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 3',4'-Dihydroxyacetophenone. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3',4'-Dihydroxyacetophenone | C8H8O3 | CID 14530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]

- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 12. scispace.com [scispace.com]

- 13. This compound Hydrochloride | C12H20ClNO2 | CID 2917742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic data of 1-(3,4-Diethoxyphenyl)ethanamine

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(3,4-Diethoxyphenyl)ethanamine

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles and practical application of spectroscopic techniques for structural elucidation and purity assessment. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure technical accuracy and reproducibility.

Introduction: The Significance of this compound

This compound is a primary amine of significant interest in medicinal chemistry. Its structural motif, featuring a di-substituted catechol ether, is a common feature in various pharmacologically active compounds. Accurate and comprehensive characterization of this molecule is paramount for ensuring the quality, safety, and efficacy of downstream products. This guide will explore the expected spectroscopic signatures of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a foundational dataset for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the carbon-hydrogen framework.

Predicted ¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals corresponding to each unique proton environment.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Ar-H (H-2, H-5, H-6) | 6.7 - 6.9 | Multiplet (m) | 3H | Aromatic protons on the di-substituted benzene ring. Their specific shifts are influenced by the electron-donating ethoxy groups. |

| -O-CH₂ -CH₃ | 4.0 - 4.1 | Quartet (q) | 4H | Methylene protons of the two ethoxy groups, split by the adjacent methyl protons. |

| >CH -NH₂ | 4.0 - 4.2 | Quartet (q) | 1H | The methine proton on the chiral center, split by the adjacent methyl group protons. |

| -NH₂ | 1.5 - 2.5 | Broad Singlet (br s) | 2H | Amine protons. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water. |

| >CH-CH₃ | 1.3 - 1.4 | Doublet (d) | 3H | Methyl protons adjacent to the chiral methine center, split by the single methine proton. |

| -O-CH₂-CH₃ | 1.4 - 1.5 | Triplet (t) | 6H | Methyl protons of the two ethoxy groups, split by the adjacent methylene protons. |

Expertise in Action: Causality in Signal Prediction The electron-donating nature of the two ethoxy groups at positions 3 and 4 of the phenyl ring increases the electron density on the aromatic ring, causing the aromatic protons (H-2, H-5, H-6) to be shielded and appear at a relatively upfield region (6.7-6.9 ppm) compared to unsubstituted benzene (7.34 ppm). The quartet and triplet patterns of the ethoxy groups are classic examples of spin-spin coupling, providing definitive evidence for the -O-CH₂-CH₃ fragment.

Predicted ¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Ar-C -O (C-3, C-4) | 148 - 150 | Aromatic carbons directly attached to the electron-donating oxygen atoms, resulting in a downfield shift. |

| Ar-C -CH (C-1) | 138 - 140 | Quaternary aromatic carbon attached to the ethylamine side chain. |

| Ar-C H (C-2, C-5, C-6) | 110 - 120 | Aromatic carbons bearing hydrogen atoms. The specific shifts are influenced by their position relative to the substituents. |

| -O-C H₂-CH₃ | 64 - 66 | Methylene carbons of the ethoxy groups. |

| >C H-NH₂ | 50 - 55 | The chiral carbon atom attached to the amine group. |

| >CH-C H₃ | 23 - 26 | Methyl carbon of the ethylamine side chain. |

| -O-CH₂-C H₃ | 14 - 16 | Methyl carbons of the ethoxy groups, typically found in the upfield region. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) |

| 2850 - 3000 | C-H Stretch | Aliphatic (sp³) C-H |

| 3010 - 3100 | C-H Stretch | Aromatic (sp²) C-H |

| 1580 - 1610 | C=C Stretch | Aromatic Ring |

| 1200 - 1260 | C-O Stretch | Aryl Ether (Ar-O-C) |

| 1020 - 1050 | C-O Stretch | Aryl Ether (Ar-O-C) |

| 1000 - 1250 | C-N Stretch | Amine |

The presence of a primary amine is strongly indicated by the characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region. The strong absorptions corresponding to the C-O stretching of the aryl ether groups are also key identifiers for this molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through analysis of its fragmentation pattern.

-

Expected Molecular Ion [M]⁺: The nominal molecular weight of this compound (C₁₂H₁₉NO₂) is 209 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z = 209.

-

Expected Base Peak: A common fragmentation pathway for primary amines is the alpha-cleavage, leading to the loss of a methyl group. Therefore, a major fragment would be expected at m/z = 194 ([M-CH₃]⁺), which is likely to be the base peak.

-

Other Key Fragments: Fragmentation of the ethoxy groups and cleavage of the ethylamine side chain would lead to other characteristic fragments.

Experimental Protocols: A Self-Validating Workflow

The acquisition of high-quality spectroscopic data requires meticulous experimental execution. The following protocols represent standard, validated procedures.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it must dissolve the sample without contributing interfering signals.

-

Homogenization: Gently vortex the tube to ensure a homogeneous solution.

-

Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to optimize homogeneity.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse programs. For ¹³C NMR, a sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

Data Analysis Workflow

The following diagram illustrates the logical flow from sample preparation to final structural confirmation.

Caption: A typical workflow for the spectroscopic analysis of a chemical compound.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and unambiguous method for the structural confirmation and purity assessment of this compound. The predicted data and workflows presented in this guide serve as a foundational reference for researchers engaged in the synthesis, quality control, and application of this important chemical entity. Adherence to these analytical principles ensures data integrity and supports the advancement of scientifically sound research and development.

References

A Technical Guide to the Potential Research Applications of 1-(3,4-Diethoxyphenyl)ethanamine

Abstract

1-(3,4-Diethoxyphenyl)ethanamine is a substituted phenethylamine, a class of compounds renowned for its diverse pharmacological activities.[1] While direct research on this specific molecule is limited, its structural similarity to extensively studied analogs, particularly its dimethoxy counterpart, 1-(3,4-dimethoxyphenyl)ethanamine, provides a robust framework for predicting its potential research applications. This guide synthesizes data from related compounds to propose a multi-faceted research plan for this compound, focusing on its potential as a modulator of monoaminergic systems, a scaffold for novel therapeutics, and a tool in medicinal chemistry. We will explore its prospective applications in neuroscience, its utility as a synthetic building block, and more speculative roles in peripheral systems, providing detailed experimental workflows and protocols to validate these hypotheses.

Core Molecular Profile and Synthesis

This compound belongs to the phenethylamine chemical class, characterized by a phenyl ring connected to an amino group via a two-carbon sidechain.[1] The key features of this molecule are the di-ethoxy substitutions at the 3 and 4 positions of the phenyl ring and a methyl group at the alpha position of the ethylamine sidechain, which creates a chiral center. This structure is analogous to neurotransmitters like dopamine and norepinephrine, suggesting a high probability of interaction with their corresponding biological targets.[2]

The ethoxy groups, compared to the more commonly studied methoxy groups, increase the molecule's lipophilicity, which may enhance its ability to cross the blood-brain barrier and could alter its metabolic profile and receptor binding kinetics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 105321-50-4 | [3] |

| Molecular Formula | C₁₂H₁₉NO₂ | [3] |

| Molecular Weight | 209.28 g/mol | [3] |

| XLogP3 | 1.5 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

Proposed Synthetic Route: Reductive Amination

A reliable method for synthesizing α-methyl-phenethylamines is the reductive amination of a corresponding ketone. This approach offers high yields and good control over the reaction conditions.[2]

Protocol 1: Synthesis via Reductive Amination

-

Step 1: Synthesis of 1-(3,4-diethoxyphenyl)ethan-1-one.

-

Combine 3,4-diethoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in an appropriate solvent like dichloromethane (DCM) under an inert atmosphere.

-

Perform a standard aqueous workup followed by purification (e.g., column chromatography or recrystallization) to isolate the ketone precursor.

-

-

Step 2: Reductive Amination.

-

Dissolve the synthesized ketone in a suitable solvent such as methanol or ethanol.

-

Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) and a reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB)).

-

Alternatively, for a greener approach, catalytic hydrogenation using a catalyst like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.[5]

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction, perform an acid-base extraction to isolate the amine product, and purify via distillation or column chromatography.

-

-

Step 3: Chiral Resolution (Optional but Recommended).

-

The synthesis will yield a racemic mixture. To study the specific effects of each enantiomer, chiral resolution is necessary. This can be achieved by forming diastereomeric salts with a chiral acid (e.g., tartaric acid) followed by fractional crystallization, or through enzymatic resolution using a lipase.[2]

-

Potential Application in Neuroscience Research

The vast majority of substituted phenethylamines exert their effects by modulating monoamine neurotransmitter systems.[1] Therefore, the most promising research applications for this compound lie in its potential to act as a CNS stimulant, psychedelic, or entactogen through interactions with serotonin, dopamine, and norepinephrine receptors and transporters.[1][6]

Workflow for Neuropharmacological Characterization